molecular formula C12H14O3 B8427084 7-Methoxycarbonyl-1,2,3,4-tetrahydro-1-naphthol

7-Methoxycarbonyl-1,2,3,4-tetrahydro-1-naphthol

Cat. No. B8427084
M. Wt: 206.24 g/mol
InChI Key: KDAWJNCJBNMWPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methoxycarbonyl-1,2,3,4-tetrahydro-1-naphthol is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Methoxycarbonyl-1,2,3,4-tetrahydro-1-naphthol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methoxycarbonyl-1,2,3,4-tetrahydro-1-naphthol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

7-Methoxycarbonyl-1,2,3,4-tetrahydro-1-naphthol

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 8-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate

InChI

InChI=1S/C12H14O3/c1-15-12(14)9-6-5-8-3-2-4-11(13)10(8)7-9/h5-7,11,13H,2-4H2,1H3

InChI Key

KDAWJNCJBNMWPU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(CCCC2O)C=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a mixture of 150 ml of methanol and 50 ml of tetrahydrofuran, 24.1 g of 7-methoxycarbonyl-3,4-dihydro-(2H)-1-naphthalenone was dissolved and 5 g of sodium borohydride was added by portions with ice cooling. The mixture was stirred at 5° C. for an hour and successively the solvent was distilled off under reduced pressure. The concentrated residue was adjusted to pH 2 by adding a 2N aqueous hydrochloric acid solution and extracted with chloroform. The chloroform layer was dried with anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure to obtain crude intermediate 7-methoxycarbonyl-1,2,3,4-tetrahydro-1-naphthol. The crude intermediate was dissolved in 150 ml of benzene, 5 g of Amberlyst 15 was added, a Dean-Stark Trap was mounted, and the mixture was refluxed by heating for 2 hours. After cooling, the reaction mixture was filtered and the solvent was distilled off under reduced pressure. The concentrated residue was purified by silica gel column chromatography using a mixture, ethyl acetate: n-hexane=1:10, as a developer. 7-methoxycarbonyl-3,4-dihydronaphthalene thus obtained was 19.2 g.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
24.1 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

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